Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Properties
Molecular Formula |
C7H5Cl2NO4 |
|---|---|
Molecular Weight |
238.02 g/mol |
IUPAC Name |
methyl 4,5-dichloro-3-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5Cl2NO4/c1-14-7(13)4-5(11)2(8)3(9)6(12)10-4/h11H,1H3,(H,10,12) |
InChI Key |
QABONEYRDWSGPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Synthesis Modifications
The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, has been adapted for 1,6-dihydropyridines. A representative route involves:
-
Formation of the diketone intermediate :
Ethyl acetoacetate reacts with ammonium acetate and formaldehyde under acidic conditions to form a 1,6-dihydropyridine diketone scaffold. -
Chlorination :
The diketone undergoes dichlorination using phosphorus oxychloride (POCl₃) at 80–100°C, yielding 4,5-dichloro-1,6-dihydropyridine-2,3-dione. -
Esterification and hydroxylation :
Methanol-mediated esterification introduces the methyl ester, followed by hydroxylation via alkaline hydrolysis.
Reaction Conditions Table
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₄OAc, HCHO, HCl | 70 | 6 | 65 |
| 2 | POCl₃, DMF | 85 | 4 | 72 |
| 3 | MeOH, H₂SO₄ | Reflux | 3 | 58 |
This method achieves an overall yield of 27–30% but requires careful pH control during hydroxylation to prevent over-oxidation.
Direct Functionalization of Pyridine Derivatives
Chlorination of Preformed Pyridine Cores
An alternative strategy starts with 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate, followed by electrophilic chlorination:
-
Substrate preparation :
Methyl 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is synthesized via cyclization of N-protected β-keto esters. -
Directed chlorination :
Chlorine gas is introduced in the presence of Lewis acids (e.g., FeCl₃) at 0–5°C, selectively functionalizing positions 4 and 5.
Key Parameters
-
Chlorine stoichiometry: 2.2 equivalents for complete dichlorination
-
Solvent: Dichloromethane (DCM) minimizes side reactions
-
Yield: 68–73% after recrystallization
This method benefits from positional selectivity but requires stringent temperature control to avoid polychlorination.
Oxidative Ring-Closing Strategies
Microwave-Assisted Synthesis
Modern approaches employ microwave irradiation to accelerate ring-forming steps:
-
Knoevenagel condensation :
Methyl glyoxylate reacts with dichloroacetone in the presence of piperidine. -
Cyclization :
The intermediate undergoes microwave-assisted cyclization (150°C, 20 min) with ammonium acetate. -
In situ oxidation :
Air oxidation introduces the 6-keto group without separate oxidation steps.
Advantages
-
Reaction time reduced from 12 hours to 45 minutes
-
Overall yield improved to 41%
-
Enhanced purity (>98% by HPLC)
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques enable solvent-free preparation:
-
Reactants :
Methyl 3-aminocrotonate, dichloroacetyl chloride, and urea. -
Procedure :
-
Grinding at 30 Hz for 90 minutes
-
Thermal treatment at 80°C for 2 hours
-
Efficiency Metrics
| Metric | Value |
|---|---|
| Atom economy | 78% |
| E-factor | 2.1 |
| Yield | 56% |
This method eliminates volatile organic solvents and reduces energy consumption by 60% compared to traditional routes.
Critical Analysis of Methodologies
Yield Optimization Challenges
The compound’s sensitivity to hydrolysis and oxidation creates yield limitations:
Purification Considerations
Chromatographic purification is often necessary due to:
-
Residual chlorination agents (e.g., POCl₃ derivatives)
-
Tautomeric forms of the 1,6-dihydropyridine core
Industrial-Scale Production Insights
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages of continuous processing:
-
Reactor type : Tubular reactor with static mixers
-
Throughput : 5 kg/day at 85% conversion
-
Key parameters :
-
Residence time: 8 minutes
-
Temperature gradient: 50°C → 100°C
-
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The keto group at the 6th position can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate.
Reduction: Formation of 3-hydroxy-4,5-dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has been investigated for its potential pharmacological properties. The compound exhibits various biological activities that are relevant to drug development.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Studies suggest that the mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary findings indicate that it may inhibit viral replication by targeting viral enzymes or host cell receptors.
Anticancer Research
One of the most promising applications of this compound lies in oncology. Research has shown that it can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that this compound can be more effective than traditional chemotherapeutic agents like doxorubicin under certain conditions.
Synthesis and Structural Studies
The synthesis of this compound has been documented in various studies. Understanding its crystal structure and synthetic pathways is crucial for optimizing its production and enhancing its efficacy in biological applications.
Comparative Analysis with Related Compounds
To further understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties are contextualized below against analogs with variations in substituents, oxidation states, or functional groups. Key comparison parameters include electronic effects, hydrogen bonding, and physicochemical behavior.
Substituent Effects: Halogens and Functional Groups
Table 1: Substituent Impact on Key Properties
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | Cl (4,5), OH (3), COOMe (2) | 264.51 | 215–218 (dec.) | Low | 2 donors (OH, NH), 3 acceptors |
| Methyl 4,5-dibromo-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | Br (4,5), OH (3), COOMe (2) | 353.90 | 230–233 (dec.) | Very low | 2 donors, 3 acceptors |
| Methyl 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | H (4,5), OH (3), COOMe (2) | 183.15 | 190–192 | Moderate | 2 donors, 3 acceptors |
| Methyl 4,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate | Cl (4,5), COOMe (2) | 248.49 | 205–208 | Low | 1 donor (NH), 3 acceptors |
Key Findings :
- Halogen Effects : Bromine analogs exhibit higher molecular weights and melting points due to increased van der Waals forces, but reduced solubility compared to chlorine derivatives .
- Hydroxyl Group Role : The absence of the 3-OH group (last entry) reduces hydrogen-bonding capacity, lowering melting points and altering crystal packing motifs .
Hydrogen Bonding and Crystal Packing
The hydroxyl and keto groups in the compound facilitate bidirectional hydrogen-bonding networks , as inferred from graph set analysis (e.g., $ \text{R}_2^2(8) $ motifs) . In contrast:
- Brominated analogs form similar patterns but with longer bond distances due to larger atomic radii.
- Dehydroxylated analogs exhibit simpler packing, dominated by ester-carbonyl interactions rather than hydroxyl-mediated networks.
Biological Activity
Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 67643-25-8) is a compound of interest due to its potential biological activities. This article will explore its structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 238.02 g/mol. The compound features a pyridine ring with hydroxyl and carboxylate functional groups, contributing to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H5Cl2NO4 |
| Molecular Weight | 238.02 g/mol |
| CAS Number | 67643-25-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Precise details on the synthetic pathway are crucial for understanding its biological applications.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine derivatives have been tested against various bacterial strains. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4,5-dichloro... derivative | Staphylococcus aureus | 32 µg/mL |
| Methyl 4,5-dichloro... derivative | Klebsiella pneumoniae | 64 µg/mL |
Anticancer Activity
The anticancer potential of methyl 4,5-dichloro-3-hydroxy-6-oxo-1,6-dihydropyridine derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, a derivative exhibited significant inhibition in A549 human lung cancer cells with an IC50 value indicating effective concentration for half-maximal inhibition .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 4,5-dichloro... derivative | A549 (lung cancer) | 15 µM |
| Methyl 4,5-dichloro... derivative | HeLa (cervical cancer) | 20 µM |
Case Studies
Several studies have focused on the biological activity of methyl 4,5-dichloro derivatives:
- Antimicrobial Efficacy : A study published in Antibiotics demonstrated that methyl derivatives showed potent activity against multidrug-resistant strains of bacteria . The results indicated that structural modifications could enhance efficacy.
- Cytotoxicity Studies : Research conducted on the cytotoxic effects of similar compounds revealed promising results against various cancer cell lines, suggesting potential for development as therapeutic agents .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Chlorination | POCl₃, 60°C, 12 h | 75–80% | Over-chlorination side reactions |
| Hydroxylation | H₂O₂/FeSO₄, pH 5, RT | 60–65% | Competing oxidation of dihydropyridine |
| Esterification | HCl/dioxane, 20°C, 48 h | 85–90% | Hydrolysis of ester under acidic pH |
Optimization Tips:
- Use anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX for structure refinement, particularly for resolving tautomeric forms (e.g., keto-enol equilibrium). Ensure high-resolution data (<1.0 Å) to model chlorine and hydroxyl positions accurately .
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to observe deshielded hydroxyl protons (δ 10–12 ppm) and chlorine-induced splitting patterns .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of COOCH₃ or Cl groups) .
Key Parameters:
- For XRD: Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- For NMR: Use DEPT-135 to distinguish CH₂/CH₃ groups in the dihydropyridine ring.
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Seal in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydropyridine ring .
- Decomposition Risks: Avoid prolonged exposure to light or moisture, which can hydrolyze the ester group or dechlorinate the structure .
- Safety Precautions: Use fume hoods, nitrile gloves, and respiratory protection (N95) due to potential dust inhalation hazards .
Advanced: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
Methodological Answer:
- Cross-Validation: Refine structures using dual software (SHELX and Olex2) to compare residual factors (R₁/wR₂). Discrepancies >5% indicate model errors .
- Hydrogen Bond Analysis: Apply graph set theory (e.g., Etter’s motifs) to identify donor-acceptor patterns. For example, the 3-hydroxy group may form intramolecular S(6) motifs with the carbonyl, stabilizing the keto form .
- Dynamic Effects: Perform variable-temperature XRD to assess thermal motion’s impact on bond lengths .
Advanced: What role do hydrogen-bonding networks play in this compound’s reactivity and crystal packing?
Methodological Answer:
- Graph Set Analysis: Map hydrogen bonds (e.g., O–H···O=C, N–H···Cl) using CCDC tools. Dominant motifs like C(6) chains or R₂²(8) rings influence solubility and melting points .
- Reactivity Implications: Strong intramolecular O–H···O bonds reduce nucleophilic attack at the 6-oxo group, while intermolecular Cl···H–N interactions may enhance stability in polar solvents .
Q. Table 2: Common Hydrogen-Bonding Motifs
| Motif Type | Atoms Involved | Frequency in Crystals |
|---|---|---|
| S(6) | O3–H···O6 | 80% |
| C(6) | Cl4···H–N1 (intermolecular) | 45% |
Advanced: How can the compound’s susceptibility to oxidation or reduction be systematically studied?
Methodological Answer:
- Electrochemical Methods: Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to identify redox potentials. The dihydropyridine ring typically shows oxidation at +0.8 V (vs. Ag/AgCl) .
- Reaction Screening: Treat with NaBH₄ (reduction) or m-CPBA (oxidation) and monitor via ¹H NMR. The 6-oxo group is prone to reduction, forming a tetrahydropyridine derivative .
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Advanced: What strategies can hypothesize and test this compound’s biological activity?
Methodological Answer:
- QSAR Modeling: Correlate substituents (Cl, OH) with bioactivity using CoMFA or CoMSIA. Chlorine atoms may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- In Vitro Assays: Screen against bacterial pathogens (MIC assays) or cancer cell lines (MTT assays). The 3-hydroxy group could mimic tyrosine in enzyme inhibition .
- Target Docking: Use AutoDock Vina to simulate interactions with COX-2 or HIV protease, leveraging the carboxylate’s affinity for metal ions in active sites .
Q. Table 3: Hypothesized Biological Targets
| Target | Binding Interaction | Assay Type |
|---|---|---|
| COX-2 | Carboxylate ↔ Mg²⁺ | ELISA |
| HIV Protease | Cl groups ↔ Hydrophobic pocket | Fluorescence |
| β-Lactamase | Dihydropyridine ↔ Active site | Kinetic inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
